molecular formula C8H14N4 B2755003 2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole CAS No. 2310147-56-7

2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole

Cat. No.: B2755003
CAS No.: 2310147-56-7
M. Wt: 166.228
InChI Key: MHSSAPQZIIXCDT-UHFFFAOYSA-N
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Description

2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole is a heterocyclic compound that features both a pyrrolidine ring and a 1,2,3-triazole ring. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The combination of these two rings in a single molecule can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The general synthetic route can be summarized as follows:

    Preparation of the Azide Intermediate: The azide intermediate can be prepared by reacting a suitable amine with sodium azide under appropriate conditions.

    Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Reduced forms of the triazole ring.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: It serves as a tool for studying biological processes through bioorthogonal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(pyrrolidin-1-yl)ethyl)-1H-1,2,3-triazole
  • 2-(2-(pyrrolidin-1-yl)ethyl)-4H-1,2,3-triazole
  • 2-(2-(pyrrolidin-1-yl)ethyl)-5H-1,2,3-triazole

Uniqueness

2-(2-(pyrrolidin-1-yl)ethyl)-2H-1,2,3-triazole is unique due to the specific positioning of the pyrrolidine and triazole rings, which can influence its chemical reactivity and biological activity. The presence of the pyrrolidine ring can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold in drug design.

Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4/c1-2-6-11(5-1)7-8-12-9-3-4-10-12/h3-4H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSSAPQZIIXCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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